6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol
Overview
Description
“3,4-Dihydroisoquinolin-2(1H)” is a scaffold that has been used in the synthesis of various derivatives . One such derivative is "6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-methoxypropyl)-5-nitropyrimidin-4-amine" .
Synthesis Analysis
The synthesis of “3,4-Dihydroisoquinolin-2(1H)” derivatives has been achieved using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular formula of “6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-methoxypropyl)-5-nitropyrimidin-4-amine” is C17H21N5O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-methoxypropyl)-5-nitropyrimidin-4-amine” include a density of 1.3±0.1 g/cm3, boiling point of 583.2±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.6 mmHg at 25°C .Scientific Research Applications
Fluorescent Labeling in Molecular Biology
Research has shown the utility of novel fluorophores, including compounds structurally related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol, in the fluorescent labeling of nucleosides and oligodeoxyribonucleotides. These fluorophores have been synthesized and characterized, demonstrating good fluorescence signals and higher hybridization affinity in labeled oligodeoxyribonucleotides compared to their unlabeled counterparts, which is crucial for molecular biology and genetic studies (Singh & Singh, 2007).
Anticancer Research
In the realm of anticancer research, compounds related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies involve the synthesis of novel heterocycles and their evaluation in vitro, providing insights into their potential therapeutic applications and mechanisms of inducing apoptosis in cancer cells (Saleh et al., 2020).
Quantum Entanglement in Medical Diagnosis
There's emerging research exploring the interaction between nano molecules, such as 6-Methoxy derivatives of dihydroisoquinolin, with two-mode fields in the context of quantum entanglement for diagnosing human cancer cells, tissues, and tumors. This innovative approach leverages the quantum entanglement dynamics to enhance the diagnostic capabilities in medical science, demonstrating the compound's potential in advanced diagnostic methodologies (Alireza et al., 2019).
Molecular Structure and Tautomerism Studies
Research into the molecular structure and tautomerism of dihydroisoquinoline derivatives, closely related to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol, has provided insights into their chemical behavior. These studies focus on understanding the crystalline and molecular structure, the effect of substituents on tautomeric conversions, and the redistribution of electron density, which is fundamental in the development of new chemical entities and understanding their reactivity and stability (Davydov et al., 1995).
properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)hexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-12-6-2-1-5-10-16-11-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,17H,1-2,5-6,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCMIBKSSNORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518187 | |
Record name | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
CAS RN |
88014-18-0 | |
Record name | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70518187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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